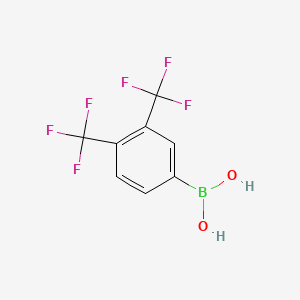

3,4-Bis(trifluoromethyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Bis(trifluoromethyl)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two trifluoromethyl groups attached to the phenyl ring, which significantly enhances its reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(trifluoromethyl)phenylboronic acid typically involves the borylation of 3,4-Bis(trifluoromethyl)iodobenzene using a palladium-catalyzed reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a boron source like bis(pinacolato)diboron. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Bis(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Reducing Agents: Sodium borohydride.

Major Products:

Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.

Phenol Derivatives: Formed via oxidation.

Borane Derivatives: Formed via reduction.

Applications De Recherche Scientifique

3,4-Bis(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3,4-Bis(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.

Comparaison Avec Des Composés Similaires

- 4-(Trifluoromethyl)phenylboronic acid

- 3-(Trifluoromethyl)phenylboronic acid

- 3,5-Bis(trifluoromethyl)phenylboronic acid

Comparison: 3,4-Bis(trifluoromethyl)phenylboronic acid is unique due to the presence of two trifluoromethyl groups at the 3 and 4 positions on the phenyl ring. This structural feature enhances its reactivity and stability compared to other similar compounds. For instance, 4-(Trifluoromethyl)phenylboronic acid has only one trifluoromethyl group, which may result in lower reactivity in certain reactions .

Activité Biologique

3,4-Bis(trifluoromethyl)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl ring with two trifluoromethyl groups at the 3 and 4 positions, along with a boronic acid functional group. This configuration enhances its lipophilicity and potential bioactivity. The compound's properties are summarized in Table 1.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆F₆B |

| Molecular Weight | 233.95 g/mol |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water partition) | 2.59 |

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and amines, which is characteristic of boronic acids. This property allows it to function as a catalyst in various chemical reactions, including:

- Dehydrative Amidation: It has been shown to catalyze the dehydrative amidation between carboxylic acids and amines effectively, facilitating peptide bond formation .

- Suzuki-Miyaura Coupling Reactions: The compound can participate in cross-coupling reactions, which are pivotal in synthesizing complex organic molecules .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits various biological activities that may have therapeutic implications:

- Anticancer Activity: Studies have demonstrated that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism has been explored for developing novel anticancer agents .

- Antimicrobial Properties: The compound has shown potential activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium species. Its minimum inhibitory concentration (MIC) values suggest moderate effectiveness against these pathogens .

Case Studies

Several studies have investigated the biological activity of boronic acids, including this compound:

-

Study on Anticancer Efficacy:

- Researchers evaluated the anticancer properties against various cell lines. The results indicated significant cytotoxicity against breast cancer cells (MDA-MB-231), with IC50 values in the low micromolar range.

- The compound exhibited selectivity for cancer cells over normal cells, suggesting a favorable therapeutic window .

- Antimicrobial Activity Assessment:

Propriétés

IUPAC Name |

[3,4-bis(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF6O2/c10-7(11,12)5-2-1-4(9(16)17)3-6(5)8(13,14)15/h1-3,16-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZQTQOXIWPFOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680690 |

Source

|

| Record name | [3,4-Bis(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204745-88-9 |

Source

|

| Record name | [3,4-Bis(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.